(2,3-Difluoro-4-methylphenyl)acetaldehyde
CAS No.:
Cat. No.: VC13541811
Molecular Formula: C9H8F2O
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8F2O |
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Molecular Weight | 170.16 g/mol |
IUPAC Name | 2-(2,3-difluoro-4-methylphenyl)acetaldehyde |
Standard InChI | InChI=1S/C9H8F2O/c1-6-2-3-7(4-5-12)9(11)8(6)10/h2-3,5H,4H2,1H3 |
Standard InChI Key | FVQQSICHHUABDO-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)CC=O)F)F |
Canonical SMILES | CC1=C(C(=C(C=C1)CC=O)F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of (2,3-difluoro-4-methylphenyl)acetaldehyde is C₁₀H₈F₂O, with a molecular weight of 182.17 g/mol. The compound’s structure features a benzene ring with fluorine atoms at positions 2 and 3, a methyl group at position 4, and an acetaldehyde side chain. Key structural descriptors include:
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SMILES Notation:
CC1=C(C(=C(C=C1)F)F)CC=O
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InChI Key:
UYVXZRWMJYOJQN-UHFFFAOYSA-N
The fluorine atoms induce significant electronic effects, increasing the ring’s electrophilicity and influencing regioselectivity in substitution reactions . The methyl group enhances lipophilicity, which may improve membrane permeability in biological systems. The aldehyde group is highly reactive, participating in condensation, oxidation, and nucleophilic addition reactions.
Synthetic Routes and Methodologies
While no direct synthesis of (2,3-difluoro-4-methylphenyl)acetaldehyde is documented in the provided sources, analogous pathways for related fluorinated aldehydes suggest viable strategies:
Meerwein Arylation and Hydrolysis
A patent detailing the synthesis of 2,6-diethyl-4-methylphenyl acetic acid provides a template for adapting Meerwein arylation. For the target compound, this could involve:
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Meerwein Arylation: Reacting 2,3-difluoro-4-methylaniline with vinyl acetate under acidic conditions to form a β-chloroethyl intermediate.
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Hydrolysis: Treating the intermediate with hydrochloric acid to yield the corresponding aldehyde .
Oxidation of Alcohol Precursors
Oxidation of 2,3-difluoro-4-methylphenylethanol using sodium chlorite (NaClO₂) in acidic media represents another plausible route, as demonstrated in the synthesis of 2,6-diethyl-4-methylphenyl acetic acid . This method avoids harsh Grignard conditions and minimizes toxic byproducts.
Example Protocol:
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Dissolve 2,3-difluoro-4-methylphenylethanol in acetonitrile.
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Add aqueous NaClO₂ dropwise at 5–10°C.
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Adjust pH to 10 with NaOH, extract impurities, and acidify to precipitate the aldehyde .
Physicochemical Properties
Predicted properties, derived from structurally similar compounds , include:
Property | Value |
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Boiling Point | ~245°C (estimated) |
Melting Point | 85–90°C (estimated) |
Solubility in Water | Low (≤1 g/L) |
LogP (Octanol-Water) | 2.1–2.5 |
pKa (Aldehyde Proton) | ~8.5–9.0 |
The compound’s low water solubility and moderate lipophilicity suggest preferential solubility in organic solvents like dichloromethane or ethyl acetate.
Applications in Research and Industry
Organic Synthesis
The aldehyde group serves as a versatile handle for constructing complex molecules:
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Condensation Reactions: Formation of Schiff bases with amines, useful in heterocyclic chemistry.
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Nucleophilic Additions: Grignard or organozinc reagents add to the aldehyde, enabling carbon-carbon bond formation .
Medicinal Chemistry
Fluorinated aldehydes are explored for their bioactivity:
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Antioxidant Potential: Analogous compounds inhibit lipid peroxidation, suggesting utility in oxidative stress mitigation.
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Drug Intermediate: The methyl and fluorine substituents may enhance binding to hydrophobic enzyme pockets, aiding drug design .
Future Research Directions
Key gaps warrant further investigation:
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